Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Overview
Description
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It’s known that the methoxy group at the 3-position of the phenyl ring in similar compounds can influence their potency and cellular activity .
Biochemical Pathways
It’s suggested that compounds with similar structures can influence various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It’s suggested that similar compounds can reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose .
Action Environment
It’s known that the intensification of hydrophobic properties by increasing the substituent to two carbon atoms can influence the analgesic properties of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines.
Scientific Research Applications
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Pyrrolo[3,4-c]pyridine derivatives
- Indole derivatives
Comparison: Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrrolopyridine derivatives, it exhibits different inhibitory profiles against molecular targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolopyridine scaffold that is significant for its biological properties. The compound is characterized by its unique ring structure, which influences its interaction with various biological targets.
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and receptor modulator. Its potential as a therapeutic agent has been explored in various studies:
- Inhibition of MPS1 Kinase : Research indicates that derivatives of the pyrrolo[3,2-c]pyridine scaffold can inhibit the MPS1 kinase, which is crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 0.025 μM against MPS1, highlighting its potency as an inhibitor in cancer models .
- Antitumor Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. One study reported IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines . The mechanism involves disruption of tubulin polymerization, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound is also noted for its role in inhibiting key enzymes involved in cancer progression and other diseases . Its structural features allow it to bind effectively to these targets.
Case Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of this compound derivatives, several compounds were synthesized and evaluated for their activity against cancer cell lines. The most potent derivative exhibited an IC50 of 0.12 μM against HeLa cells and demonstrated significant disruption of microtubule dynamics . This indicates the compound's potential as a lead for developing new anticancer agents.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study revealed that modifications on the pyrrolo[3,2-c]pyridine scaffold could enhance biological activity. For example, substituents at the C-2 position significantly affected metabolic stability and potency against MPS1 . This SAR analysis is crucial for optimizing compounds for better efficacy and reduced toxicity.
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with similar compounds was conducted:
Compound Type | Biological Activity | Notable Features |
---|---|---|
Pyrrolo[2,3-b]pyridine Derivatives | Moderate antitumor activity | Different binding profiles |
Pyrrolo[3,4-c]pyridine Derivatives | Analgesic and sedative properties | Broad pharmacological spectrum |
**Indole Derivatives | Diverse biological activities | Varying mechanisms of action |
This table illustrates how this compound stands out due to its specific structural characteristics and biological activities.
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-6-2-4-10-7(6)3-5-11-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFGZDBQUVCFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649817 | |
Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-92-5 | |
Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.